molecular formula C13H16ClN3O B2957282 5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile CAS No. 1311627-93-6

5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2957282
CAS No.: 1311627-93-6
M. Wt: 265.74
InChI Key: FKXZWKBHTZFBQX-UHFFFAOYSA-N
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Description

5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile represents a structurally sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates a pyridine core scaffold that has demonstrated substantial potential in various pharmacological applications, particularly in the development of targeted therapeutic agents. The strategic incorporation of both chloro and cyano substituents at the 5- and 3-positions of the pyridine ring, respectively, creates an electron-deficient system that enhances the compound's ability to participate in key molecular interactions, while the 3-ethoxypiperidin-1-yl moiety at the 6-position contributes valuable conformational flexibility and potential for target engagement through its basic nitrogen atom. This compound belongs to a class of nitrogen-containing heterocyclic systems that have shown diverse biological activities in research settings, including potential anticancer applications. Pyridine derivatives similar to this compound have demonstrated notable effects against various cancer cell lines, with some analogs exhibiting potent kinase inhibition properties. Specifically, related pyridine and pyridopyrimidine compounds have been investigated as PIM-1 kinase inhibitors, with certain derivatives showing IC50 values in the nanomolar range (11.4-17.2 nM) and significant apoptosis induction in cancer cell models . The structural features of this compound suggest potential utility as a key intermediate or pharmacophore in the development of novel kinase-targeted therapies, particularly given the established role of PIM-1 kinase in cell survival, proliferation, and apoptosis pathways . From a molecular recognition perspective, the combination of hydrogen bond acceptors (pyridine nitrogen, nitrile group, ether oxygen) and the lipophilic chloro substituent creates a multifaceted interaction profile that may facilitate binding to various biological targets. The 3-ethoxy-substituted piperidine ring provides a stereochemically defined element that can enhance selectivity in target engagement. Researchers have utilized similar pyridine-carbonitrile derivatives as central scaffolds in the design of compounds that modulate important cellular processes, including cell cycle progression and programmed cell death mechanisms . In synthetic chemistry applications, this compound serves as a valuable building block for the construction of more complex molecular architectures. The reactive nitrile group presents opportunities for further chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or cyclization reactions to form additional heterocyclic rings. The chloro substituent offers potential for palladium-catalyzed cross-coupling reactions, enabling structural diversification at this position. These synthetic accessibility features make this compound particularly valuable for medicinal chemistry programs aimed at exploring structure-activity relationships around this scaffold. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound using appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area. Proper chemical hygiene practices should be observed throughout handling and storage.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c1-2-18-11-4-3-5-17(9-11)13-12(14)6-10(7-15)8-16-13/h6,8,11H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXZWKBHTZFBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCN(C1)C2=C(C=C(C=N2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-3-carbonitrile derivatives vary widely in biological and physicochemical properties based on substituents at the 5- and 6-positions. Below is a detailed comparison of structurally related compounds:

Structural and Physicochemical Comparisons

Compound Name 5-Position 6-Position Molecular Weight (g/mol) Key Properties References
5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile Cl 3-ethoxypiperidin-1-yl ~307 (estimated) High steric bulk; improved solubility due to ethoxy group; potential for H-bonding.
5-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile Cl CF₃ ~206 Strong electron-withdrawing effect; low solubility in polar solvents.
5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carbonitrile Cl 3,4-difluorophenylamino 265.65 Planar aromatic substituent; potential for π-π interactions; moderate solubility.

Biological Activity

5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, synthesis, and implications based on recent research findings.

  • Molecular Formula : C13H16ClN3O
  • Molecular Weight : 265.73864 g/mol
  • CAS Number : 1311627-93-6

Pharmacological Profile

Recent studies suggest that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary investigations indicate that compounds with similar structures have shown antibacterial properties against various bacterial strains.
  • CNS Activity : The piperidine moiety suggests potential activity in central nervous system disorders, possibly acting as a modulator for neurotransmitter systems.
  • Anticancer Potential : Some derivatives have been explored for their ability to inhibit tumor growth in vitro and in vivo.

Synthesis

The synthesis of this compound typically involves multi-step processes, including the formation of the piperidine ring and subsequent chlorination and carbonitrile introduction.

Synthetic Route Overview

StepReaction TypeReagentsConditions
1AlkylationEthyl bromide, piperidineBase, solvent
2ChlorinationChlorine gas or Cl2 sourceControlled conditions
3NitrilationSodium cyanideAcidic medium

Study 1: Antimicrobial Efficacy

A study explored the antimicrobial efficacy of various derivatives of pyridine compounds, including this compound. Results indicated significant activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml.

Study 2: CNS Modulation

In a research project focusing on CNS effects, derivatives were tested for their ability to modulate neurotransmitter receptors. The compound showed promising results as a potential antagonist for certain receptor subtypes involved in anxiety and depression.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.

In Vivo Studies

Animal model studies are ongoing to evaluate the pharmacokinetics and therapeutic efficacy of the compound. Initial results suggest favorable absorption and distribution characteristics, with ongoing assessments of toxicity and side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : A three-step synthesis approach is commonly employed for analogous pyridinecarbonitriles. For example, chlorination of pyridine precursors with phosphoryl chloride (POCl₃) under reflux conditions achieves halogenation at the 6-position . Subsequent nucleophilic substitution with 3-ethoxypiperidine likely requires anhydrous solvents (e.g., DMF or THF) and elevated temperatures (80–100°C) to facilitate piperidine ring coupling . Yield optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of reagents.

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The 3-ethoxypiperidin-1-yl group exhibits characteristic signals: δ ~3.5–4.0 ppm (OCH₂CH₃), δ ~2.5–3.5 ppm (piperidine CH₂), and δ ~1.0–1.5 ppm (ethyl CH₃). Pyridine protons appear as deshielded singlets (δ 8.0–9.0 ppm) .
  • HRMS : Exact mass calculation for C₁₃H₁₅ClN₃O should match experimental values (e.g., [M+H]⁺ calcd. 272.0852, observed 272.0850) to verify molecular integrity .
  • IR : Stretching bands for nitrile (C≡N) at ~2220–2240 cm⁻¹ and ether (C-O-C) at ~1100–1250 cm⁻¹ confirm functional groups .

Q. What are the solubility and stability considerations for this compound in common solvents?

  • Methodological Answer : Pyridinecarbonitriles are typically soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃, DCM) but poorly soluble in water. Stability tests under varying pH (2–12) and temperatures (4°C to 40°C) should be conducted via UV-Vis or HPLC to assess degradation kinetics. Storage in inert atmospheres (N₂/Ar) at −20°C is recommended for long-term stability .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-ethoxypiperidin-1-yl substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The ethoxy group introduces steric hindrance, which may reduce nucleophilic substitution efficiency at the 6-position. Computational studies (DFT) can predict electronic effects by analyzing LUMO localization on the pyridine ring. Experimentally, comparative studies with unsubstituted piperidine analogs reveal lower yields in Suzuki-Miyaura couplings due to hindered transmetallation steps . Adjusting catalyst systems (e.g., Pd-XPhos vs. Pd-SPhos) or using microwave-assisted heating (120°C, 30 min) can mitigate these effects .

Q. What strategies resolve contradictions in biological activity data for pyridine-3-carbonitrile derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, ionic strength) or compound purity. Validate results via:

  • Orthogonal assays : Compare fluorescence-based vs. radiometric enzyme activity measurements.
  • Metabolite profiling : LC-MS/MS to detect degradation products interfering with bioactivity .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to confirm binding modes .

Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?

  • Methodological Answer : Regioselective nitration or halogenation requires directing groups. For example:

  • Electrophilic substitution : Use protecting groups (e.g., Boc on piperidine nitrogen) to block undesired positions.
  • Transition metal catalysis : Pd-catalyzed C-H activation at the 4-position of pyridine is feasible with pyridine-directed ligands (e.g., 2,2'-bipyridine) .
  • Computational guidance : Molecular electrostatic potential maps predict electron-deficient sites for targeted functionalization .

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